molecular formula C12H13ClO B2400788 4-(3-Chlorophenyl)cyclohexanone CAS No. 1048916-71-7

4-(3-Chlorophenyl)cyclohexanone

Cat. No.: B2400788
CAS No.: 1048916-71-7
M. Wt: 208.69
InChI Key: SIAYFXBUBZBFJD-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13ClO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by a cyclohexanone ring substituted with a 3-chlorophenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)cyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 4-(3-chlorophenyl)cyclohexanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)cyclohexanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)cyclohexanone
  • 4-(2-Chlorophenyl)cyclohexanone
  • 4-(3-Bromophenyl)cyclohexanone

Comparison: 4-(3-Chlorophenyl)cyclohexanone is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for specific research applications.

Properties

IUPAC Name

4-(3-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAYFXBUBZBFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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